Moc-Ile-OH

Description

Contextualization within N-Protected Amino Acid Chemistry and Peptide Science

The use of N-protected amino acids is a fundamental principle in chemical peptide synthesis. The inherent bifunctional nature of amino acids, possessing both an amino group and a carboxyl group, necessitates the temporary blocking of one or both functionalities to direct amide bond formation specifically between the desired amino acids. This controlled coupling prevents unwanted side reactions, such as self-condensation of amino acids or reaction at the incorrect functional group. brieflands.comchemrxiv.orgacs.org

N-protecting groups are applied to the α-amino group of an amino acid building block before it is coupled with the carboxyl group of another amino acid or a growing peptide chain. After the coupling reaction is complete, the N-protecting group is typically removed to allow for the addition of the next amino acid in the sequence. brieflands.comacs.org This cycle of protection, coupling, and deprotection is central to both solution-phase and solid-phase peptide synthesis (SPPS). SPPS, in particular, relies heavily on the use of N-protected amino acids attached to an insoluble resin, simplifying purification steps by allowing excess reagents and byproducts to be washed away. brieflands.comchemrxiv.orgnih.gov

The methoxycarbonyl (Moc) group is one of several carbamate-based protecting groups used in amino acid and peptide chemistry. Carbamate protecting groups, such as the benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups, were revolutionary discoveries in peptide synthesis as they helped maintain the stereochemical integrity of the chiral center during coupling reactions, preventing racemization. brieflands.com The Fmoc (9-fluorenylmethyloxycarbonyl) group is another widely used base-labile protecting group that is particularly popular in SPPS due to its mild removal conditions. ontosight.aiwikipedia.org Moc-Ile-OH fits within this class of N-protected amino acids, offering specific properties dictated by the methoxycarbonyl moiety and the isoleucine side chain. medchemexpress.comsigmaaldrich.com

Historical Development of N-Protected Isoleucine Derivatives as Research Tools

The history of N-protected amino acids dates back to the late 19th and early 20th centuries with early attempts at synthesizing peptides. Curtius synthesized the first N-protected dipeptides in 1881 using acyl, acetyl, or benzoyl groups for amino protection, although deprotection without breaking the peptide bond was a challenge at the time. brieflands.com Emil Fischer, considered the "founding father" of peptide chemistry, also contributed significantly with his methods for peptide synthesis. brieflands.com

A major breakthrough came with the introduction of the Cbz group by Bergmann and Zervas, which allowed for protection that preserved chirality. brieflands.com The discovery of the Boc group in 1957 provided a cheaper alternative for protection-deprotection. brieflands.com The development of SPPS further accelerated the need for a variety of N-protected amino acids compatible with solid-phase techniques. brieflands.comnih.gov

Isoleucine, as one of the 20 standard proteinogenic amino acids, has been a subject of study in the development of protection strategies. Its unique branched aliphatic side chain introduces specific steric considerations in peptide synthesis and molecular design. researchgate.net N-protected isoleucine derivatives, including those with the methoxycarbonyl group, have been developed and utilized as researchers explored different protecting group strategies and synthetic methodologies to improve coupling efficiency, minimize epimerization, and facilitate the synthesis of increasingly complex peptides and molecules. spbu.ruresearchgate.net While the specific historical development of the Moc group on isoleucine is not as extensively documented as the more common Boc or Fmoc groups in the provided texts, its existence is a natural extension of the broader research into effective N-protection strategies for all amino acids to serve as reliable building blocks. medchemexpress.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

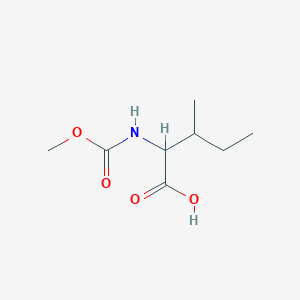

IUPAC Name |

2-(methoxycarbonylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |

InChI Key |

LVKROKMNCYTCHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Methoxycarbonyl L Isoleucine

Strategies for Chemical Synthesis of N-Methoxycarbonyl-L-Isoleucine

The chemical synthesis of Moc-Ile-OH typically involves the functionalization of L-isoleucine with a methoxycarbonyl group. This process requires careful consideration of reaction conditions to ensure high yields and maintain the stereochemical integrity of the amino acid.

Conventional Protecting Group Strategies for Amino Acids

Protecting groups are transient functional groups used in organic synthesis to mask the reactivity of specific moieties while reactions are carried out elsewhere in the molecule. jocpr.com For amino acids like isoleucine, the alpha-amino group is highly nucleophilic and requires protection during reactions involving the carboxyl group or side chain. Carbamate-based protecting groups, such as the methoxycarbonyl (Moc), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, are widely used for amine protection in peptide synthesis. masterorganicchemistry.com These groups are favored due to their ease of installation, stability under various reaction conditions, and relatively mild deprotection methods. masterorganicchemistry.com The methoxycarbonyl group, in the case of this compound, serves this protective function, allowing for selective chemical transformations of the carboxyl group or the incorporation of this compound into growing peptide chains.

Integration of this compound in Peptide Synthesis and Oligomerization

This compound, as a protected amino acid building block, is valuable in the synthesis of peptides and oligomers. The presence of the methoxycarbonyl group dictates specific strategies for its incorporation into peptide chains.

Solution-Phase Peptide Coupling Methodologies Incorporating this compound

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. This approach can be advantageous for the synthesis of shorter peptides or for producing peptides on a larger scale. researchgate.net When incorporating this compound in solution-phase synthesis, the carboxyl group needs to be activated using coupling reagents such as carbodiimides (e.g., DCC or EDC), activated esters, or phosphonium/uronium salts (e.g., HBTU or HATU). americanlaboratory.com, researchgate.net The methoxycarbonyl group protects the amino function of isoleucine during the coupling reaction, preventing self-coupling or reaction with other reactive sites. After the formation of the peptide bond, the Moc group can be cleaved under appropriate conditions to allow for further chain elongation. The specific coupling conditions and reagents would be optimized based on the peptide sequence and the presence of other functional groups.

Derivatization and Functionalization of this compound for Advanced Research Probes

The derivatization and functionalization of N-Methoxycarbonyl-L-Isoleucine (this compound) are crucial for developing advanced research probes. These modifications can alter the compound's properties, enabling its use in diverse applications such as peptide synthesis, the creation of peptidomimetics, and the development of labeled compounds for analytical techniques.

Formation of N,N-Dialkoxycarbonylamino Acid Systems

The formation of N,N-dialkoxycarbonylamino acid systems can occur as a side reaction during the synthesis of peptides utilizing mixed anhydrides derived from N-alkoxycarbonyl amino acids. Research has identified methoxycarbonylation at the urethane (B1682113) nitrogen of N-benzyloxycarbonyl- and N-methoxycarbonylvaline as a side reaction during the aminolysis of mixed anhydrides formed with methyl chloroformate when the coupling is performed in aqueous dimethylformamide with an amino acid anion as the nucleophile. nih.govnih.gov This side reaction is also expected to occur to a significant extent when the activated residue is isoleucine, attributed to its sec-butyl group. nih.gov The mechanism involves intramolecular urethane acylation. nih.govnih.gov The extent of this side reaction can be influenced by the tertiary amine and solvent combination used in the mixed anhydride (B1165640) method. nih.gov

Design and Incorporation of N-Hydroxylated Isoleucine Analogues

N-Hydroxylated amino acid derivatives are valuable building blocks, particularly for the synthesis of hydroxamate-based pseudo-peptides, which have applications in peptidomimetics and enzyme inhibitors. metabolomicsworkbench.org The design and incorporation of N-hydroxylated isoleucine analogues, such as N-hydroxy-L-isoleucine, into peptide structures have been explored. uni.lu Methods for the synthesis of N-hydroxy-alpha-amino acids and their derivatives have been developed, including the conversion of amino acid esters or amides to Schiff bases, followed by oxidation to oxaziridines and subsequent conversion. N-hydroxy-alpha-amino acid amides can be prepared by reacting an alpha-amino acid amide with an aromatic aldehyde, oxidizing the resulting Schiff base, and converting the oxaziridine. These N-hydroxy-alpha-amino acid amides can then be converted to the corresponding acids, for instance, through enzymatic hydrolysis. The incorporation of a novel N-hydroxy-L-isoleucine building block into a peptide analogue has been reported using a submonomer approach. uni.lu

Chemical Modifications for Isotope Labeling and Probe Development

Chemical modifications for isotope labeling are widely used in the development of probes for various research applications, particularly in biological studies and analytical techniques like NMR spectroscopy and mass spectrometry. Stable isotopes of elements such as carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁸O) are incorporated into molecules to facilitate their detection and analysis. Isotope labeling strategies have significantly advanced the study of biological macromolecules by providing insights into structure, dynamics, and interactions. Differential chemical isotope labeling coupled with mass spectrometry has been developed for in-depth metabolome profiling and accurate metabolite quantification in tissue samples. While general methods for introducing isotopic labels into amino acids and peptides exist, specific chemical modifications applied directly to this compound for isotope labeling and probe development would typically involve incorporating isotopes during its synthesis or using this compound as a precursor for synthesizing isotopically labeled isoleucine-containing molecules or peptides. The methoxycarbonyl group and the carboxylic acid functionality in this compound provide handles for potential chemical transformations that could precede or follow the introduction of isotopic labels into the isoleucine core or other parts of a larger molecule incorporating this compound.

Modern Synthetic Approaches and Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic approaches for N-protected amino acids, including this compound, increasingly incorporate principles of green chemistry to minimize environmental impact and improve efficiency. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. Key aspects include using environmentally friendly solvents or solvent-free conditions, employing catalysis, and developing more efficient reaction pathways.

For the synthesis of N-protected amino acids, methods have been developed that avoid traditional hazardous steps like extensive extraction and concentration. One approach involves introducing the protecting group under alkaline conditions and then isolating the N-protected amino acid as crystals by adding a water-soluble organic solvent and neutralizing the solution, offering a greener alternative to methods requiring multiple extraction and recrystallization steps. While this specific method was described for other N-protected amino acids like Cbz-glycine, the underlying principles of minimizing steps, avoiding hazardous solvents, and promoting crystallization are applicable to the synthesis of this compound. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis has also seen adaptations towards greener chemical processes.

Green synthesis approaches in a broader context include the use of water as a solvent, solvent-free reactions, microwave-assisted synthesis, and biocatalysis. Applying these principles to this compound synthesis could involve exploring biocatalytic routes for the formation of the peptide bond or the introduction of the methoxycarbonyl group, using water or bio-based solvents for the reaction, or developing solvent-free methodologies. The development of mild, solvent-free synthesis methods for metal-organic frameworks from metal oxides, inspired by natural processes, illustrates the potential for innovative green chemistry applications in chemical synthesis.

Biochemical Investigations and Enzyme Mediated Interactions of N Methoxycarbonyl L Isoleucine Derivatives

Exploration in Peptide Mimetic Design and Biological Activity

Peptide mimetics are molecules that mimic the biological activity of peptides but often possess improved properties such as increased stability or bioavailability. nih.gov The incorporation of modified amino acids like Moc-Ile-OH is a common strategy in peptide mimetic design to influence conformation, stability, and interaction with target molecules.

Design and Synthesis of this compound Containing Peptide Mimetics

The design of peptide mimetics involves creating molecules that structurally and functionally resemble natural peptides. This compound, with its modified N-terminus, can alter the backbone structure and electronic properties of a peptide chain, potentially influencing its folding and interaction with other molecules.

Solid-phase peptide synthesis (SPPS) is a common method for synthesizing peptides and peptide mimetics. nih.govgoogle.com This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a widely used protection strategy in SPPS. nih.govsigmaaldrich.comiris-biotech.desigmaaldrich.com Fthis compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucine) is a commercially available protected form of isoleucine used in peptide synthesis. sigmaaldrich.comiris-biotech.desigmaaldrich.combldpharm.comsigmaaldrich.com While Fthis compound is distinct from this compound (N-Methoxycarbonyl-L-isoleucine), the synthesis of peptide mimetics containing modified amino acids often utilizes similar SPPS techniques, adapting the coupling steps for the modified building blocks. researchgate.net

The synthesis of this compound containing peptide mimetics would likely involve preparing or obtaining the protected this compound building block and incorporating it into a peptide sequence using standard or modified coupling procedures on a solid support. The choice of protecting groups and coupling reagents would be critical to ensure efficient and clean synthesis of the desired peptide mimetic.

Applications in Investigating Molecular Recognition and Protein-Protein Interactions

Peptide mimetics containing modified amino acids like this compound are valuable tools for studying molecular recognition and protein-protein interactions. sigmaaldrich.comgoogle.com By altering the structure of a peptide ligand, researchers can probe the binding site of a receptor or protein partner, understand the key residues involved in the interaction, and potentially design molecules with enhanced binding affinity or specificity.

The introduction of a methoxycarbonyl group can influence the conformation of the peptide mimetic and introduce new interaction points (e.g., hydrogen bonding or van der Waals interactions) with the target protein. Studies on other peptide mimetics have demonstrated their utility in disrupting or stabilizing protein-protein interactions. For example, beta-turn peptide mimetics have been explored as modulators of interactions involving SH3 domains. google.com

This compound containing peptide mimetics could be used in binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify their affinity for target proteins. Structural studies (e.g., X-ray crystallography, NMR spectroscopy) of protein-mimetic complexes could provide detailed insights into the molecular basis of recognition.

Mimicry of Endogenous Bioactive Peptides and Proteins (e.g., Tumor Necrosis Factor Mimetics, Apolipoprotein Mimetics, Collagen Mimetics, Growth Factor Mimetics)

Peptide mimetics are designed to mimic the function of endogenous bioactive peptides and proteins, which are involved in a wide range of physiological processes. mdceuticalsvn.comsemanticscholar.orgmdceuticals.com By creating stable and potent mimetics, researchers aim to develop potential therapeutic agents. This compound could be incorporated into mimetics of various bioactive molecules to modulate their activity or improve their pharmacological properties.

Tumor Necrosis Factor Mimetics: Tumor Necrosis Factor-alpha (TNF-α) is a cytokine involved in inflammation and immune responses. olink.com TNF mimetics have been developed to modulate TNF-α signaling, for instance, to induce cell death in cancer cells or activate immune cells. nih.govnih.govplos.org An 11-mer peptide based on a sequence from human TNF has shown TNF mimetic properties, activating macrophages. nih.govnih.gov While the specific sequence of this mimetic (Pro-Ser-Thr-His-Val-Leu-Ile-Thr-His-Thr-Ile-OH) contains isoleucine, the incorporation of this compound into such mimetics could be explored to potentially alter their stability, receptor binding, or downstream signaling effects.

Apolipoprotein Mimetics: Apolipoproteins are protein components of lipoproteins that play crucial roles in lipid metabolism. semanticscholar.org Apolipoprotein mimetic peptides have been developed to mimic the functions of apolipoproteins like apoA-I, the main protein in HDL. semanticscholar.orgnovoprolabs.com These mimetics often contain amphipathic alpha-helical structures that bind lipids. nih.govsemanticscholar.orgnovoprolabs.com Apolipoprotein A-I mimetic peptides have shown potential in treating cardiovascular diseases and improving oxidative stress and inflammatory responses. semanticscholar.orgfrontiersin.orgarvojournals.org The incorporation of this compound into apolipoprotein mimetics could potentially influence their lipid-binding properties, helical structure, or interaction with receptors and enzymes involved in lipid metabolism.

Collagen Mimetics: Collagen is a major structural protein in connective tissues. biosyn.com Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic the triple-helical structure and biological activity of collagen. biosyn.commdpi.commdpi.comwits.ac.za CMPs are often composed of repeating Gly-Pro-Hyp sequences and can self-assemble into collagen-like structures. biosyn.commdpi.com They have applications in tissue engineering and as potential therapeutics for conditions involving collagen degradation. biosyn.comnih.gov While standard CMPs utilize proline and hydroxyproline, the incorporation of this compound could potentially be explored to introduce new functionalities or alter the self-assembly properties of collagen mimetics. Studies have investigated the incorporation of other modified amino acids into CMPs to influence their stability and assembly. researchgate.net

Growth Factor Mimetics: Growth factors are proteins that stimulate cell growth, proliferation, and differentiation. mdceuticalsvn.commdceuticals.com Peptide mimetics of growth factors are being investigated as potential therapeutic agents for various conditions, including wound healing and neurodegenerative diseases. mdceuticalsvn.commdceuticals.comucl.ac.uk These mimetics aim to activate the same signaling pathways as the native growth factors. ucl.ac.uk The incorporation of this compound into growth factor mimetics could potentially affect their receptor binding affinity, stability against proteolysis, or ability to induce downstream signaling events.

Development of this compound-Based Antimicrobial Peptide Mimetics

Antimicrobial peptides (AMPs) are a crucial part of the innate immune system, offering a broad spectrum of activity against various microbes, including bacteria, viruses, fungi, and parasites. magtech.com.cnresearchgate.net The increasing concern over antibiotic resistance has driven the search for alternative antimicrobial agents, with AMPs emerging as promising candidates. researchgate.net However, natural peptides often face limitations such as susceptibility to enzymatic degradation. medclinrese.org Peptidomimetics, which are compounds that mimic the structural and functional properties of peptides, offer advantages like enhanced stability in enzymatic environments and the possibility of rational design using non-natural components. medclinrese.org

While direct research detailing the development of this compound-based antimicrobial peptide mimetics is not explicitly detailed in the provided search results, the broader context of antimicrobial peptide mimetics highlights the potential utility of modified amino acids like this compound in this field. The development of AMP surrogates based on active moieties of natural peptides, such as dermaseptin (B158304) S4, demonstrates the approach of using modified structures to achieve desired antimicrobial activity and stability. medclinrese.org These surrogates can exhibit intense antimicrobial activity against a range of bacteria, including E. coli and methicillin-resistant Staphylococcus aureus. medclinrese.org The use of non-natural components in peptidomimetics allows for the creation of structures with improved properties compared to their natural counterparts. medclinrese.org Given that this compound is a modified amino acid, it could potentially be incorporated into peptide sequences or used as a building block to create stable and potent antimicrobial peptide mimetics, leveraging the principles observed in the development of other AMP surrogates.

Methodologies for In Vitro Biological Studies Employing this compound Derivatives

This compound derivatives are employed in various in vitro biological studies to investigate cellular processes, enzyme activity, and molecular interactions. These methodologies often involve cell-based assays, biochemical pathway analysis, and studies of cellular uptake and trafficking.

Cell-Based Assays and Systems for this compound Research

Cell-based assays are fundamental tools in biological research and drug discovery, providing a more biologically relevant context compared to biochemical assays. researchgate.netsigmaaldrich.com They are used to analyze various aspects of cellular function, including cell signaling, proliferation, apoptosis, and cellular morphology. sigmaaldrich.com In the context of this compound research, cell-based assays can be utilized to assess the effects of this compound derivatives on cell viability, proliferation, and specific cellular responses. sigmaaldrich.comnih.gov

Different types of cells and cell culture systems are employed in these assays, including 2D and 3D cell cultures. researchgate.netsigmaaldrich.com Established cell lines are frequently used due to their phenotypic stability and ease of culture. sigmaaldrich.com Assays measuring metabolic activity, such as those utilizing tetrazolium salts (e.g., MTT, XTT) or resazurin, are commonly used to monitor cell proliferation, viability, and cytotoxicity. sigmaaldrich.comnih.gov These assays rely on the principle that metabolically active cells can reduce these compounds to colored or fluorescent products. sigmaaldrich.comnih.gov

While specific details on cell-based assays directly employing this compound are not extensively provided in the search results, the general principles and methodologies of cell-based assays are highly relevant. For instance, cell-based anti-infective assays are used to assess the activity of antimicrobial compounds against intracellular organisms, which could be relevant if this compound derivatives are being investigated as antimicrobial agents. microbiologics.com These assays can include intracellular killing assays and methods for determining minimum inhibitory concentrations (MICs). microbiologics.com The choice of assay depends on the specific research question, the type of cells being used, and the expected outcome. sigmaaldrich.comnih.gov

Investigation of Cellular Uptake and Intracellular Trafficking Mechanisms

Understanding how molecules enter cells and where they are transported intracellularly is crucial for evaluating their biological activity and potential therapeutic applications. nih.govwilhelm-lab.com Cellular uptake can occur through various mechanisms, including endocytosis (such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis) and other pathways like direct membrane translocation or lipid fusion. nih.govwilhelm-lab.comd-nb.info Intracellular trafficking involves the movement of internalized molecules to different organelles, such as endosomes, lysosomes, or the nucleus. nih.govwilhelm-lab.com

Investigating the cellular uptake and intracellular trafficking of this compound derivatives would involve using techniques to visualize and quantify their entry into cells and their subsequent localization. Advanced imaging techniques, such as confocal laser scanning microscopy (CLSM), and chemical and molecular tools are employed in these studies. nih.govdovepress.com For example, fluorescently labeled derivatives can be used to track their movement within the cell. dovepress.com

Studies on the cellular uptake and trafficking of various molecules, including nanoparticles and oligonucleotides, highlight the complexity and importance of these processes. nih.govwilhelm-lab.comd-nb.inforesearchgate.net The pathway of entry can significantly influence the intracellular fate and biological effects of a compound. nih.govwilhelm-lab.comd-nb.info For instance, molecules entering via clathrin-mediated endocytosis may be directed towards the endolysosomal system. wilhelm-lab.com Escape from endosomes is often necessary for molecules to reach their intracellular targets, such as the cytoplasm or nucleus. wilhelm-lab.com

While specific studies on the cellular uptake and intracellular trafficking of this compound derivatives were not found in the provided search results, the methodologies used for studying other molecules would be applicable. These methodologies involve quantitative assessment of uptake (e.g., using flow cytometry) and visualization of intracellular distribution. dovepress.comresearchgate.net Factors such as the size, charge, and surface properties of a molecule can influence its uptake pathway and trafficking. d-nb.info

Structure Activity Relationship Sar and Molecular Recognition Studies of N Methoxycarbonyl L Isoleucine Analogues

Elucidation of Key Structural Determinants for Biological Function in Moc-Ile-OH Derivatives

The biological function of any molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent groups. For this compound derivatives, potential key structural determinants for biological function, should such activity be explored beyond its role in synthesis, would likely involve the isoleucine side chain, the methoxycarbonyl group, and the carboxylic acid function.

The isoleucine side chain, being branched and hydrophobic, contributes significantly to the molecule's lipophilicity and can engage in hydrophobic interactions with target molecules. The specific stereochemistry at the alpha and beta carbons of the isoleucine residue ((2S,3S) for L-isoleucine) is a crucial determinant of its shape and how it presents its functional groups for interaction. uni.lunih.govnih.gov

The methoxycarbonyl group introduces a polar functionality with potential for hydrogen bonding interactions through its carbonyl oxygen and ester oxygen. It also influences the electronic distribution around the nitrogen atom. Modifications to this group, such as altering the alkoxy moiety, could impact solubility, metabolic stability, and interactions with binding partners.

The carboxylic acid group is ionizable and can participate in strong electrostatic interactions (salt bridges) and hydrogen bonds. Its pKa will determine its ionization state at physiological pH, which is critical for interaction with charged residues in biological targets.

Variations in any of these parts – the isoleucine stereochemistry, the nature of the N-protecting group, or modifications to the carboxylic acid – would constitute the basis for SAR studies aimed at understanding their impact on binding affinity and biological effect. While specific data on this compound SAR is not available in the search results, general SAR studies on peptides and amino acid derivatives highlight the importance of side chain identity, stereochemistry, and the nature of protecting/modifying groups in determining biological activity. cphi-online.comnih.govwhiterose.ac.ukcmfri.org.in

Rational Design Strategies for Modulating Biological Activity and Selectivity

Rational design of this compound analogues for modulated biological activity and selectivity would involve targeted modifications based on the understanding of the structural determinants discussed above. This process typically relies on insights from structural biology (e.g., co-crystal structures of related molecules with their targets) and computational chemistry.

Conformational Analysis and its Influence on Bioactivity

The conformation of a molecule, its three-dimensional arrangement in space, is critical for its ability to bind to a specific biological target. Conformational analysis of this compound would involve studying the possible spatial arrangements of its flexible bonds, particularly the rotations around the bonds in the isoleucine side chain and the bonds connecting the methoxycarbonyl group to the nitrogen and the nitrogen to the alpha carbon. The bioactive conformation is the specific 3D shape that a molecule adopts when it binds to its target and elicits a biological response. mdpi.comvscht.cz

Computational methods like molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound. mdpi.com These studies can identify low-energy conformers and assess the flexibility of the molecule. Understanding the preferred conformations and the energy cost of adopting different shapes is crucial for designing analogues that are pre-organized for binding to a desired target, potentially leading to increased affinity and selectivity. While general methods for conformational analysis are described, specific studies on the conformational analysis of this compound and its influence on its (currently undefined) bioactivity were not found. nih.govwhiterose.ac.ukmdpi.comvscht.czresearchgate.netanu.edu.au

Stereochemical Influences on Molecular Recognition Processes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in molecular recognition. This compound, derived from L-isoleucine, possesses defined stereocenters at the alpha and beta carbons. uni.lunih.govnih.gov Biological systems are highly sensitive to stereochemistry; receptors and enzymes are typically chiral and will interact differently with different stereoisomers of a ligand.

For this compound, the (2S,3S) configuration of L-isoleucine is crucial for its recognition by the cellular machinery involved in protein synthesis and potentially for any other specific biological interactions it might have. Changing the stereochemistry at either the alpha or beta carbon would result in diastereomers (e.g., Moc-allo-Ile-OH, derived from L-allo-isoleucine) with different shapes and properties, which would likely lead to altered or abolished biological activity and recognition by chiral binding sites. science.govresearchgate.net Studies on other chiral molecules and peptides demonstrate that even subtle changes in stereochemistry can dramatically impact binding affinity and biological outcome. vscht.czresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Systems

Quantitative Structure-Activity Relationship (QSAR) approaches aim to develop predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. acs.org For this compound derivatives, a QSAR study would involve synthesizing or obtaining a set of analogues with systematic variations in their structure (e.g., different N-protecting groups, modifications to the side chain or carboxylic acid).

Predictive Modeling of Structure-Function Relationships

For each compound in the series, relevant molecular descriptors would be calculated. These descriptors can represent various properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape descriptors), hydrophobic (e.g., logP), and hydrogen bonding characteristics. acs.org Biological activity data for each compound would be obtained from appropriate assays.

Statistical methods (e.g., regression analysis, machine learning) would then be used to build a model that describes the relationship between the molecular descriptors and the biological activity. This model could potentially predict the activity of new, untested this compound analogues, guiding the synthesis of compounds with improved properties. acs.org While QSAR is a widely used technique in drug discovery and chemical biology, no specific QSAR studies focused on this compound were found in the provided search results. researchgate.netresearchgate.netnih.govnih.gov

Mechanisms of Molecular Interaction and Binding Mode Analysis

Understanding the specific interactions between this compound (or its derivatives) and a biological target at the molecular level is the goal of binding mode analysis. This typically involves experimental techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the complex, or computational methods like molecular docking and molecular dynamics simulations to predict how the molecule binds. mdpi.comresearchgate.netacs.org

Analysis of the binding mode would reveal the types of interactions stabilizing the complex, such as hydrogen bonds between polar groups (e.g., the methoxycarbonyl oxygen, carboxylic acid hydroxyl, or the amide nitrogen after deprotection) and complementary residues in the target, hydrophobic interactions between the isoleucine side chain and hydrophobic pockets in the target, and potential electrostatic interactions involving the carboxylate group. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Approaches for N Methoxycarbonyl L Isoleucine Systems

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict various spectroscopic parameters, such as infrared (IR) and Raman spectra, which are valuable for identifying chemical bonds and functional groups. evonik.comspectroscopyonline.comnumberanalytics.com While specific quantum chemical studies solely focused on predicting the spectroscopic properties of Moc-Ile-OH were not extensively detailed in the search results, the general applicability of these methods to organic molecules and amino acid derivatives is well-established. spectroscopyonline.comresearchgate.net For instance, quantum chemistry has been used to study the structures and fragmentation patterns of protonated molecules in the gas phase, comparing computed IR spectra with experimental data to elucidate molecular structures. rsc.org The calculation of thermodynamic quantities is also a routine application of quantum chemistry. evonik.com

Molecular Modeling and Simulation Techniques for this compound and its Complexes

Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study the behavior of molecules and their complexes over time. These methods provide insights into conformational preferences, molecular interactions, and dynamic processes. semanticscholar.orgmdpi.comcsic.es They are particularly useful for understanding the behavior of organic molecules and biomolecules in different environments, including in solution or when interacting with other molecules. semanticscholar.orgmdpi.comcsic.es

Conformational Sampling and Dynamics Simulations

Conformational sampling and dynamics simulations are crucial for exploring the range of possible three-dimensional structures a molecule can adopt and how these structures change over time. For amino acid derivatives like this compound, understanding conformational flexibility is important as it can influence their reactivity and binding to other molecules. Molecular dynamics simulations can reveal stable conformations and transitions between them. semanticscholar.orgmdpi.com Studies on related amino acid derivatives, such as Fmoc-protected amino acids, have utilized coarse-grained molecular dynamics simulations to investigate self-assembly processes and morphological transitions controlled by solvent variation. researchgate.net Molecular mechanics and dynamics simulations have also been applied to study the inclusion complex formation of isoleucine enantiomers with β-cyclodextrin, determining stable configurations and the influence of solvent polarity. semanticscholar.orgmdpi.com

Ligand-Target Binding and Docking Studies

Ligand-target binding and docking studies are computational methods used to predict how a small molecule (ligand) like this compound might interact with a larger molecule, such as a protein target. Docking algorithms predict the preferred binding orientation and affinity of the ligand within the target's binding site. bioinfcamp.comsysrevpharm.orgnih.gov These studies are fundamental in structure-based drug design. bioinfcamp.comsysrevpharm.orgnih.gov While direct docking studies specifically involving this compound were not prominently featured in the search results, the N-(methoxycarbonyl) capping group on amino acid derivatives has been noted for its ability to engage in hydrogen bonding interactions with proteins, which is a key aspect explored in docking studies. nih.gov Molecular docking simulations have been used to predict the binding of bitter-tasting amino acids like L-isoleucine to taste receptors, indicating distinct binding interactions. nih.gov

In Silico Approaches for Enzyme-Substrate and Enzyme-Inhibitor Interactions

In silico approaches are widely used to study the interactions between enzymes and their substrates or inhibitors. These methods can help elucidate binding mechanisms, predict enzyme specificity, and guide the design of potential enzyme inhibitors. bioinfcamp.comsysrevpharm.org

Prediction of Enzyme Specificity and Catalytic Mechanisms

Computational methods can be applied to predict the specificity of enzymes towards different substrates and to understand the catalytic mechanisms involved in enzymatic reactions. Molecular dynamics simulations, for example, have been used to analyze the substrate spectrum of L-isoleucine dioxygenase (IDO), revealing that the distance between the enzyme's active site components and the substrate's carbon chain may be critical for regulating substrate specificity. mdpi.com This type of analysis can provide valuable insights into why an enzyme might preferentially act on L-isoleucine or its derivatives and how modifications like the methoxycarbonyl group might affect this interaction.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning techniques are increasingly applied in chemical research, including the study of compounds like this compound. Cheminformatics involves the use of computational and informational techniques to address chemical problems, while machine learning enables the development of predictive models based on data. sysrevpharm.orgusegalaxy.eunih.gov

These approaches can be used for various purposes, such as predicting molecular properties, screening virtual libraries of compounds, and identifying potential relationships between chemical structure and biological activity. sysrevpharm.orgbiorxiv.orgmdpi.comacs.org Machine learning models have been developed to predict the binding affinity of peptides containing non-canonical amino acids to MHC-I proteins, demonstrating their potential in understanding interactions involving modified amino acids. biorxiv.org Cheminformatics tools are used for processing, analyzing, and visualizing chemical data, and for performing molecular simulations. usegalaxy.eu The integration of cheminformatics and machine learning is a growing area in drug discovery, aiming to accelerate the identification and design of novel therapeutic agents. sysrevpharm.orgnih.govmdpi.comresearchgate.netnih.gov While specific applications directly centered on this compound were not detailed, these general computational strategies are applicable to the study of amino acid derivatives and their potential interactions in biological systems.

Based on the provided outline and the strict requirement to focus solely on the chemical compound "this compound" (N-Methoxycarbonyl-L-Isoleucine) and the specified section, a search for relevant scientific literature focusing on theoretical and computational chemistry approaches for this compound systems, specifically data-driven insights into its structure-function relationships, was conducted.

However, the search results did not yield specific research findings, detailed data, or computational studies directly focused on the structure-function relationships of N-Methoxycarbonyl-L-Isoleucine (this compound) using theoretical or computational chemistry approaches. While general information on computational chemistry methods (such as molecular dynamics and quantum chemistry calculations) and structure-activity relationships was found, and the existence and chemical identifiers of N-(methoxycarbonyl)-L-isoleucine were confirmed epa.govnih.gov, there is no specific data available in the search results to populate the requested section "5.4.1. Data-Driven Insights into this compound Structure-Function Relationships".

Therefore, it is not possible to generate the detailed, data-driven content, including data tables and specific research findings, for the requested section based on the information retrieved from the searches.

Future Research Directions and Emerging Avenues for N Methoxycarbonyl L Isoleucine in Chemical Biology

Development of Next-Generation Biochemical Probes and Assays

The development of sophisticated biochemical probes and assays is fundamental to unraveling complex biological processes. Moc-Ile-OH can serve as a versatile building block in the synthesis of novel probes designed for high specificity and sensitivity. The methoxycarbonyl protecting group offers a stable yet selectively cleavable handle, which is advantageous in multi-step synthetic schemes for complex molecular probes.

Future research could focus on incorporating this compound into peptide-based probes targeting specific enzymes or receptors. The isoleucine side chain can be crucial for molecular recognition and binding affinity, while the N-terminal modification allows for the attachment of reporter molecules such as fluorophores or biotin. The development of such probes would enable researchers to visualize and quantify biological activities in real-time and within cellular environments.

Furthermore, the creation of novel bioassays is an area where this compound could see significant application. who.intmdpi.com These assays are critical for determining the in vivo effects of various substances. who.int By integrating this compound into peptide substrates for proteases, for instance, highly specific assays for enzymatic activity can be designed. Cleavage of the peptide would release a fragment that can be detected and quantified, providing a measure of enzyme function. The stability of the Moc group under various physiological conditions would be a key asset in ensuring the reliability of such assays.

Table 1: Potential Applications of this compound in Biochemical Probes and Assays

| Application Area | Description | Potential Advantages of this compound |

| Enzyme Activity Probes | Synthesis of peptide substrates containing this compound for specific proteases. | The isoleucine residue can be part of the enzyme's recognition sequence, while the Moc group allows for specific labeling. |

| Receptor Binding Studies | Incorporation into peptide ligands to study receptor-ligand interactions. | The defined stereochemistry of L-isoleucine is crucial for specific binding, and the Moc group can be used to attach affinity tags. |

| High-Throughput Screening | Development of robust and specific assays for drug discovery. | The stability and selective deprotection of the Moc group facilitate the design of reliable and reproducible screening platforms. |

Advanced Materials Science Applications Incorporating this compound Derivatives

The field of materials science is increasingly looking towards biologically inspired molecules to create novel materials with unique properties. The incorporation of amino acid derivatives like this compound into polymers and other macromolecules can impart biocompatibility, biodegradability, and specific recognition capabilities.

Future research could explore the synthesis of polymers with this compound as a pendant group. The hydrophobic nature of the isoleucine side chain could influence the self-assembly properties of these polymers, leading to the formation of micelles, vesicles, or other nanostructures. These structures could have applications in drug delivery, tissue engineering, and as scaffolds for biocatalysis.

Moreover, the potential for this compound derivatives in the development of "smart" materials that respond to specific biological stimuli is a promising avenue. For example, a material could be designed to degrade or release a payload in the presence of a particular enzyme that recognizes and cleaves the isoleucine residue. This would allow for the creation of highly targeted and responsive biomaterials.

Interdisciplinary Research with Proteomics and Systems Biology

Proteomics, the large-scale study of proteins, and systems biology, which aims to understand the complex interactions within biological systems, are data-rich fields that rely on advanced analytical techniques. nih.gov this compound and its derivatives could emerge as valuable tools in these disciplines.

In proteomics, sample preparation is a critical step that significantly influences the quality and reliability of the results. protocols.iothermofisher.comresearchgate.netnih.govthermofisher.com While there is no specific mention in the current literature of this compound being used in proteomics sample preparation, its properties suggest potential utility. For instance, it could be used as an internal standard for the quantification of isoleucine-containing peptides in mass spectrometry-based proteomics. Its defined structure and mass would allow for accurate normalization of data.

From a systems biology perspective, understanding the dynamics of protein networks is a key goal. plos.orgnih.govnih.govscispace.com this compound could be used in chemical biology approaches to perturb these networks in a controlled manner. By incorporating this compound into synthetic peptides or small molecules that inhibit specific protein-protein interactions involving isoleucine, researchers could study the downstream effects on the entire system. This would provide valuable insights into the functional organization of cellular networks.

Bio-conjugation Strategies for Targeted Delivery and Imaging

Bio-conjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. mskcc.orgmdpi.com This technique is central to the development of targeted therapies and diagnostic agents. The selective modification of proteins is a key aspect of bioconjugation. nih.gov

This compound can be a valuable reagent in peptide synthesis for creating custom peptides that can then be conjugated to drugs, imaging agents, or nanoparticles. The methoxycarbonyl group serves as a temporary protecting group for the N-terminus during solid-phase peptide synthesis (SPPS). luxembourg-bio.compeptide.comnih.govgoogle.compeptide2.com Once the desired peptide sequence is assembled, the Moc group can be removed to allow for the site-specific attachment of a payload to the N-terminal amine.

This strategy allows for precise control over the site of conjugation, which is crucial for preserving the biological activity of the targeting peptide and ensuring the homogeneity of the final product. Future research will likely focus on developing more efficient and specific methods for conjugating this compound-containing peptides to a variety of molecules for applications in targeted drug delivery and molecular imaging. stonybrook.edunih.govnih.govmdpi.comosu.edu For example, a peptide that specifically binds to a cancer cell receptor could be synthesized using this compound and then conjugated to a potent chemotherapeutic agent, thereby creating a targeted drug that selectively kills cancer cells while minimizing damage to healthy tissues.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing Moc-Ile-OH with high purity, and how can reproducibility be ensured?

- Methodology :

- Synthesis : Use Fmoc/t-Bu solid-phase synthesis with this compound as a protected intermediate. Optimize deprotection steps (e.g., 20% piperidine in DMF) and coupling conditions (e.g., HBTU/DIPEA in DMF) .

- Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for purity >95%. Monitor by LC-MS and H/C NMR for structural confirmation .

- Reproducibility : Document reagent batch numbers, solvent purity, and environmental conditions (humidity, temperature) in supplementary materials .

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis be systematically optimized?

- Methodology :

- P-E/I-C-O Framework :

- Population : this compound in peptide chain elongation.

- Intervention : Test coupling reagents (e.g., HATU vs. PyBOP), molar excess (2–4 eq), and reaction time (30–120 min).

- Comparison : Evaluate yields via HPLC and Kaiser test.

- Outcome : Identify optimal conditions balancing efficiency and racemization risk .

- Data Table :

| Reagent | Molar Excess | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | 3 eq | 60 | 92 | 98 |

| PyBOP | 4 eq | 90 | 88 | 97 |

Q. Which analytical techniques are critical for characterizing this compound derivatives, and what parameters should be reported?

- Methodology :

- NMR : Report chemical shifts (H, C), coupling constants, and DEPT-135 for stereochemical confirmation. Use DMSO-d or CDCl as solvents .

- HPLC : Specify column type (C18), flow rate (1 mL/min), and detection wavelength (220 nm). Include retention times and peak area ratios .

- Mass Spectrometry : Provide ESI/TOF data with m/z values and isotopic patterns .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved methodologically?

- Methodology :

- Controlled Experiments : Conduct stability assays at pH 2–12 (37°C, 24–72 hrs). Monitor degradation via HPLC and LC-MS.

- Statistical Analysis : Use ANOVA to compare degradation rates across pH levels. Address outliers via Grubbs’ test .

- Meta-Analysis : Aggregate data from prior studies to identify trends (e.g., instability at pH >10 due to ester hydrolysis) .

Q. What computational approaches effectively predict this compound’s reactivity in peptide bond formation?

- Methodology :

- Molecular Dynamics (MD) : Simulate coupling reactions in explicit solvent models (e.g., water/DMF mixtures) to assess steric effects .

- Density Functional Theory (DFT) : Calculate activation energies for carbodiimide-mediated coupling pathways. Validate with experimental kinetic data .

Q. How to design experiments to evaluate the impact of this compound’s stereochemistry on peptide conformation?

- Methodology :

- Comparative Studies : Synthesize diastereomers (D/L-Ile) and analyze secondary structures via circular dichroism (CD) and X-ray crystallography.

- Control Variables : Maintain identical synthesis/purification conditions for all variants .

- Data Table :

| Stereoisomer | α-Helix Content (%) | β-Sheet Content (%) |

|---|---|---|

| L-Moc-Ile-OH | 78 | 12 |

| D-Moc-Ile-OH | 65 | 25 |

Q. What strategies address discrepancies in this compound’s solubility across solvent systems?

- Methodology :

- Systematic Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, chloroform) via gravimetric analysis.

- Hansen Solubility Parameters : Calculate HSP distances to identify optimal solvents. Correlate with logP values .

- Meta-Analysis : Cross-reference solubility data from literature to identify methodological inconsistencies (e.g., temperature variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.